molecular formula C35H52O9 B1265098 Protoxylocarpin E

Protoxylocarpin E

Cat. No. B1265098
M. Wt: 616.8 g/mol
InChI Key: VLHOBEFYZZUNTQ-CHMNAIGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protoxylocarpin E is a limonoid. It has a role as a metabolite.

Scientific Research Applications

Protolimonoids Research

Protoxylocarpin E, as a part of protolimonoids, was identified in the seed kernels of Xylocarpus granatum. Protoxylocarpins F-H, along with other known limonoids, have been isolated and their structures were analyzed using extensive spectroscopic data. These compounds, including protoxylocarpin E, were evaluated for their cytotoxic activity against various human tumor cell lines, suggesting a potential application in cancer research and treatment. The identification and isolation of these compounds highlight the ongoing exploration of natural substances for therapeutic uses in oncology (Pudhom et al., 2009).

Antibacterial Activity of Natural Chalcones

While not directly mentioning protoxylocarpin E, related research on natural chalcones, which are similar in structure, indicates the potential of such compounds in antibacterial applications. Studies on natural chalcones bearing hydroxyisoprenyl or prenyl groups showed significant antibacterial activities against Gram-positive bacteria. This suggests that compounds structurally related to protoxylocarpin E may also possess similar antibacterial properties, potentially leading to new antibacterial agents (LIShan et al., 2019).

properties

Product Name

Protoxylocarpin E

Molecular Formula

C35H52O9

Molecular Weight

616.8 g/mol

IUPAC Name

[(5R,7R,8R,9R,10S,11R,13S,17S)-11-acetyloxy-17-[(2R,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate

InChI

InChI=1S/C35H52O9/c1-18(36)42-23-17-34(8)21(20-15-22(44-30(20)41-10)29(39)32(5,6)40)11-12-24(34)35(9)27(43-19(2)37)16-25-31(3,4)26(38)13-14-33(25,7)28(23)35/h12-14,20-23,25,27-30,39-40H,11,15-17H2,1-10H3/t20-,21-,22+,23+,25-,27+,28+,29+,30+,33-,34-,35+/m0/s1

InChI Key

VLHOBEFYZZUNTQ-CHMNAIGGSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(C[C@H]3OC(=O)C)C)[C@@H]5C[C@@H](O[C@H]5OC)[C@H](C(C)(C)O)O)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3OC(=O)C)C)C5CC(OC5OC)C(C(C)(C)O)O)C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoxylocarpin E
Reactant of Route 2
Protoxylocarpin E
Reactant of Route 3
Protoxylocarpin E
Reactant of Route 4
Protoxylocarpin E
Reactant of Route 5
Protoxylocarpin E
Reactant of Route 6
Protoxylocarpin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.